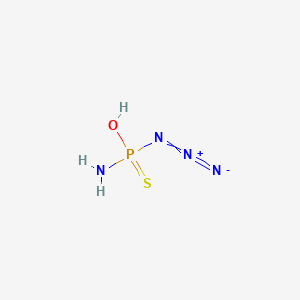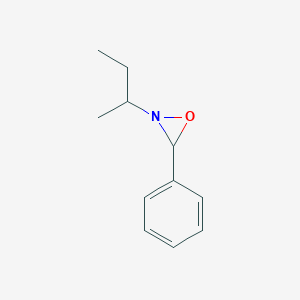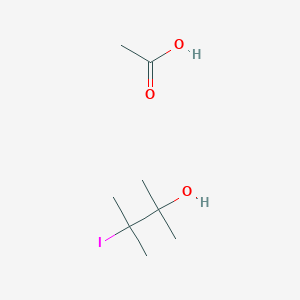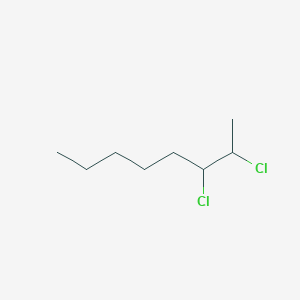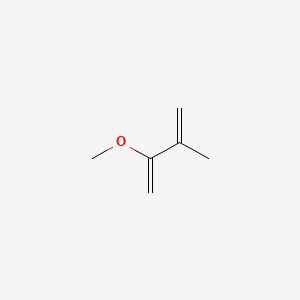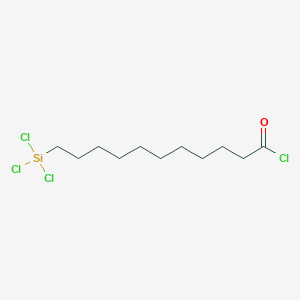
11-(Trichlorosilyl)undecanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(Trichlorosilyl)undecanoyl chloride is an organosilicon compound with the molecular formula C11H20Cl4OSi. This compound is characterized by the presence of a trichlorosilyl group attached to an undecanoyl chloride backbone. It is a versatile chemical used in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Trichlorosilyl)undecanoyl chloride typically involves the reaction of undecanoyl chloride with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilyl group. The general reaction scheme is as follows:
Undecanoyl chloride+Trichlorosilane→11-(Trichlorosilyl)undecanoyl chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving distillation and purification steps to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
11-(Trichlorosilyl)undecanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other nucleophiles.
Hydrolysis: In the presence of water, the trichlorosilyl group can hydrolyze to form silanols.
Condensation Reactions: It can react with other silanes to form polysiloxanes.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Water: For hydrolysis reactions.
Catalysts: Such as acids or bases, can be used to facilitate condensation reactions.
Major Products Formed
Silanols: Formed from hydrolysis.
Polysiloxanes: Formed from condensation reactions.
Substituted Silanes: Formed from substitution reactions.
Aplicaciones Científicas De Investigación
11-(Trichlorosilyl)undecanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of 11-(Trichlorosilyl)undecanoyl chloride involves the reactivity of the trichlorosilyl group. This group can undergo nucleophilic substitution, hydrolysis, and condensation reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Undecanoyl chloride: Lacks the trichlorosilyl group, making it less reactive in certain applications.
10-Undecenoyl chloride: Contains a double bond, offering different reactivity compared to 11-(Trichlorosilyl)undecanoyl chloride.
Decanoyl chloride: Shorter carbon chain, resulting in different physical and chemical properties.
Uniqueness
This compound is unique due to the presence of the trichlorosilyl group, which imparts distinct reactivity and versatility. This makes it valuable in applications requiring specific chemical modifications and stability.
Propiedades
Número CAS |
17962-73-1 |
|---|---|
Fórmula molecular |
C11H20Cl4OSi |
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
11-trichlorosilylundecanoyl chloride |
InChI |
InChI=1S/C11H20Cl4OSi/c12-11(16)9-7-5-3-1-2-4-6-8-10-17(13,14)15/h1-10H2 |
Clave InChI |
CJQISUPFVCQWBJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC[Si](Cl)(Cl)Cl)CCCCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


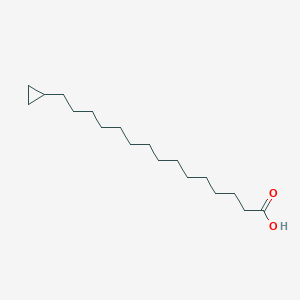
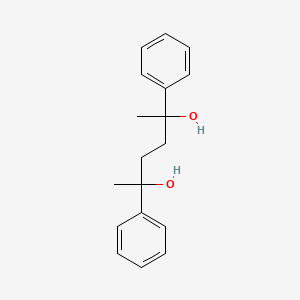

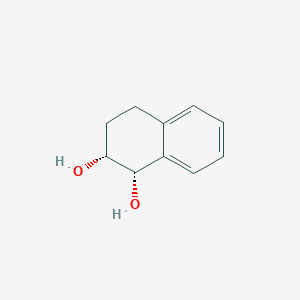
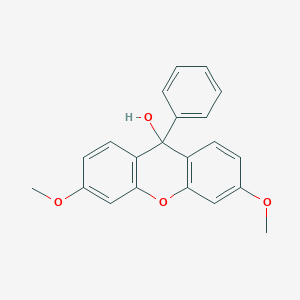

![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
